molecular formula C12H18ClN3 B1467928 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine CAS No. 1248966-07-5

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine

Cat. No.: B1467928
CAS No.: 1248966-07-5
M. Wt: 239.74 g/mol
InChI Key: ZIONKQWYQVKCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine, also known as 4-Chloro-6-DMPM, is a pyrimidine derivative that is widely used in various scientific research applications. It has been used to study the mechanism of action of various compounds, to identify biochemical and physiological effects, and to explore the advantages and limitations of lab experiments.

Scientific Research Applications

Synthesis and Process Optimization

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine is an intermediate in the synthesis of various pharmaceuticals. A study by Guo Lei-ming (2012) on the synthesis of 4,6-dichloro-2-methylpyrimidine, a closely related compound, outlines a process involving acetamidine hydrochloride and dimethyl malonate, optimized through orthogonal tests for high yields. This compound is a critical intermediate for anticancer drugs like dasatinib, highlighting the compound's importance in medicinal chemistry research for developing potent therapeutic agents (Guo Lei-ming, 2012).

Anticancer and Anti-inflammatory Activities

Research on heterocyclic compounds synthesized from similar pyrimidine derivatives demonstrates significant anticancer, anti-inflammatory, and analgesic activities. A study conducted by Sondhi et al. (2001) explored the reactions of various diamines with isothiocyanato compounds, leading to the synthesis of derivatives with promising biological activities against several cancer cell lines. This study underscores the potential of pyrimidine derivatives, including those related to this compound, in developing new anticancer treatments (Sondhi et al., 2001).

Molecular Structure and Non-Covalent Interaction Studies

Investigations into non-covalent interactions within pyrimidine derivatives offer insights into their molecular behavior and potential applications. Zhang et al. (2018) synthesized 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas to explore intramolecular interactions, contributing to the understanding of how these properties influence the compound's stability and reactivity. Such studies are crucial for designing drugs with targeted properties and improved efficacy (Zhang et al., 2018).

Antibacterial Activity

The antimicrobial properties of pyrimidine derivatives, including those structurally related to this compound, have been explored. Etemadi et al. (2016) synthesized a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, demonstrating valuable antibacterial potential. This research highlights the compound's relevance in developing new antimicrobial agents to combat resistant bacterial strains (Etemadi et al., 2016).

Properties

IUPAC Name

4-chloro-6-(3,5-dimethylpiperidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-8-4-9(2)7-16(6-8)12-5-11(13)14-10(3)15-12/h5,8-9H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIONKQWYQVKCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC(=N2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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